
2-Hydroxy-5-(5-methylthiophene-2-carbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-(5-methylthiophene-2-carbonyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a hydroxy group and a 5-methylthiophene-2-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(5-methylthiophene-2-carbonyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-hydroxybenzoic acid with 5-methylthiophene-2-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(5-methylthiophene-2-carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carbonyl group in the 5-methylthiophene-2-carbonyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by the electron-donating hydroxy group.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: NaBH₄, LiAlH₄, and other reducing agents.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Formation of this compound derivatives with carbonyl groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Hydroxy-5-(5-methylthiophene-2-carbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(5-methylthiophene-2-carbonyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the thiophene moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Similar structure but lacks the thiophene moiety.
5-Methylthiophene-2-carboxylic acid: Contains the thiophene moiety but lacks the benzoic acid core.
Uniqueness
2-Hydroxy-5-(5-methylthiophene-2-carbonyl)benzoic acid is unique due to the combination of the hydroxybenzoic acid core and the 5-methylthiophene-2-carbonyl group. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
98204-42-3 |
|---|---|
Molecular Formula |
C13H10O4S |
Molecular Weight |
262.28 g/mol |
IUPAC Name |
2-hydroxy-5-(5-methylthiophene-2-carbonyl)benzoic acid |
InChI |
InChI=1S/C13H10O4S/c1-7-2-5-11(18-7)12(15)8-3-4-10(14)9(6-8)13(16)17/h2-6,14H,1H3,(H,16,17) |
InChI Key |
YEHMWMJWMLENBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)C2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


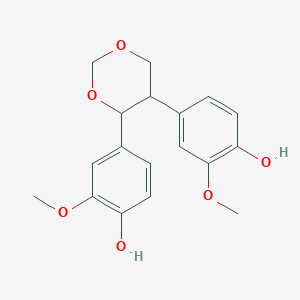
![[(2-Nitroethenyl)sulfanyl]benzene](/img/structure/B14336771.png)
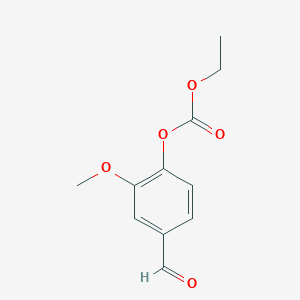
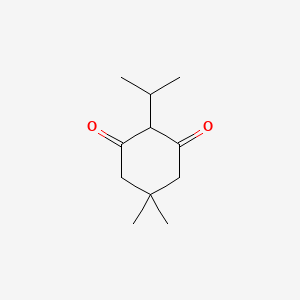
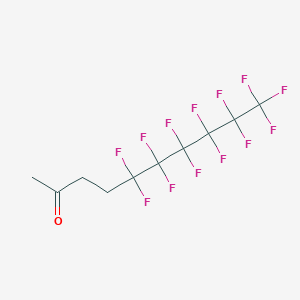
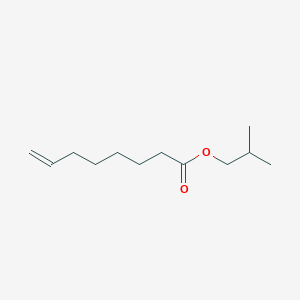
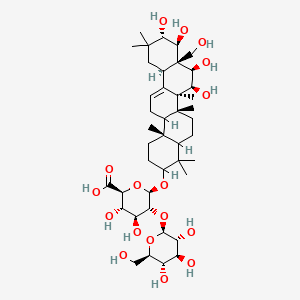
![Carbamic acid, [3-(nonyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14336804.png)
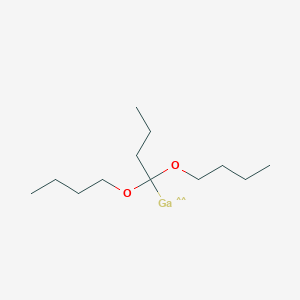
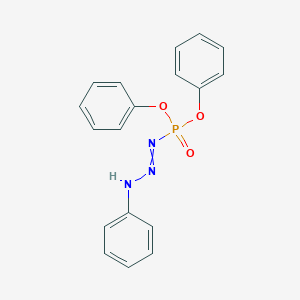
![N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B14336823.png)
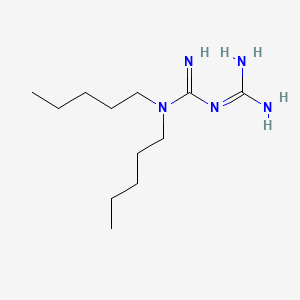
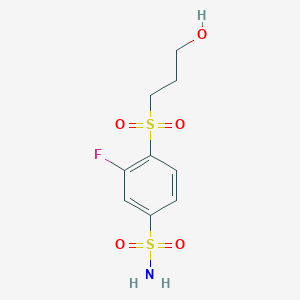
![1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]-](/img/structure/B14336846.png)
